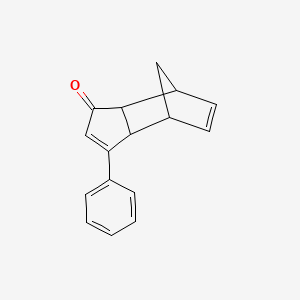
3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of polycyclic ketones and is notable for its rigid bicyclic framework, which includes a phenyl group attached to the core structure. Its distinct configuration makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. Subsequent steps may include Friedel-Crafts acylation to introduce the phenyl group, followed by hydrogenation under specific conditions to achieve the desired tetrahydro configuration.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Br₂, HNO₃, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the phenyl ring.
Aplicaciones Científicas De Investigación
3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its stable and rigid structure.
Mecanismo De Acción
The mechanism by which 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells through specific signaling pathways.
Comparación Con Compuestos Similares
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one: Lacks the phenyl group, making it less complex.
4,7-Methano-1H-isoindole-1,3(2H)-dione: Shares a similar bicyclic structure but with different functional groups.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Contains additional phenyl groups, altering its reactivity and applications.
Uniqueness: 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one stands out due to its specific structural configuration, which imparts unique chemical properties and reactivity. Its rigid bicyclic framework combined with the phenyl group makes it particularly useful in applications requiring stable and robust compounds.
Propiedades
Número CAS |
132272-90-3 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-phenyltricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C16H14O/c17-14-9-13(10-4-2-1-3-5-10)15-11-6-7-12(8-11)16(14)15/h1-7,9,11-12,15-16H,8H2 |
Clave InChI |
PYRLIYLLSSPBRJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C(=CC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
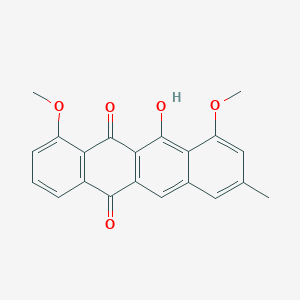
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)

![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

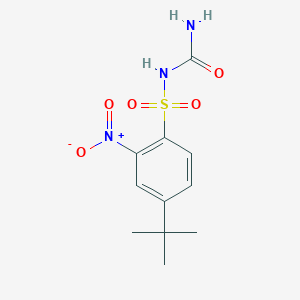
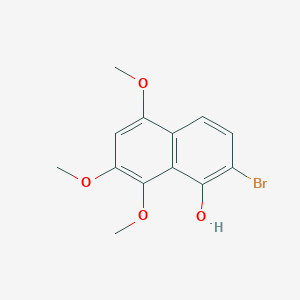
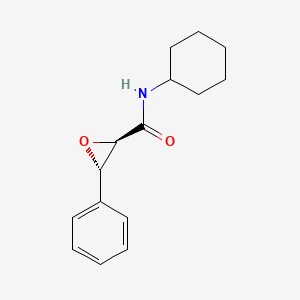
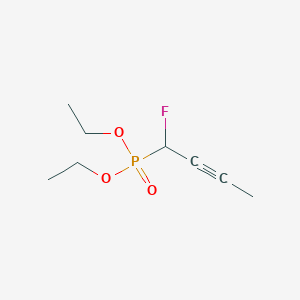
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
